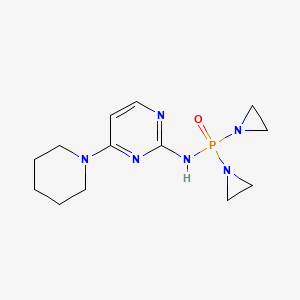
4-Benzylidene-1,2-diphenylpyrazolidine-3,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Benzylidene-1,2-diphenylpyrazolidine-3,5-dione is a heterocyclic compound known for its unique chemical structure and properties.
Métodos De Preparación
The synthesis of 4-Benzylidene-1,2-diphenylpyrazolidine-3,5-dione typically involves the condensation of benzaldehyde with 1,2-diphenylpyrazolidine-3,5-dione. This reaction is usually carried out in the presence of a base such as sodium ethoxide in ethanol. The reaction conditions include refluxing the mixture for several hours to ensure complete condensation .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of industrial synthesis.
Análisis De Reacciones Químicas
4-Benzylidene-1,2-diphenylpyrazolidine-3,5-dione undergoes various chemical reactions, including:
Hydrogenation: Catalytic hydrogenation in the presence of Raney nickel converts the compound into its reduced form.
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding diketones or other oxidized derivatives.
Common reagents used in these reactions include hydrogen gas, Raney nickel, oxidizing agents like potassium permanganate, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
4-Benzylidene-1,2-diphenylpyrazolidine-3,5-dione has been explored for various scientific research applications:
Industry: Its unique chemical properties may find applications in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4-Benzylidene-1,2-diphenylpyrazolidine-3,5-dione involves its interaction with molecular targets through its diketo and enolate forms. In acidic and neutral media, the compound exists in the diketo form, while in alkaline media, it forms enolate carbinols . These forms can interact with various enzymes and receptors, leading to biological effects such as antimicrobial activity.
Comparación Con Compuestos Similares
4-Benzylidene-1,2-diphenylpyrazolidine-3,5-dione can be compared with other pyrazolidine derivatives such as:
4-Ethylidene-1,2-diphenylpyrazolidine-3,5-dione: Similar in structure but shows different reactivity, especially in hydrogenation reactions.
Phenylbutazone: A well-known NSAID with a similar pyrazolidine core but different substituents, leading to distinct pharmacological properties.
The uniqueness of this compound lies in its specific electronic properties and stability, which make it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
2652-78-0 |
|---|---|
Fórmula molecular |
C22H16N2O2 |
Peso molecular |
340.4 g/mol |
Nombre IUPAC |
4-benzylidene-1,2-diphenylpyrazolidine-3,5-dione |
InChI |
InChI=1S/C22H16N2O2/c25-21-20(16-17-10-4-1-5-11-17)22(26)24(19-14-8-3-9-15-19)23(21)18-12-6-2-7-13-18/h1-16H |
Clave InChI |
IPGOIMUBZKYHNY-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C=C2C(=O)N(N(C2=O)C3=CC=CC=C3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


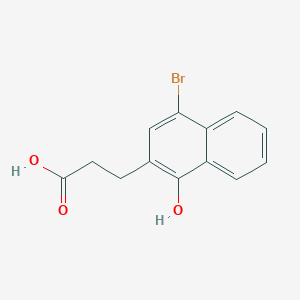
![Pyrido[1,2-a]pyrazin-5-ium](/img/structure/B14746645.png)

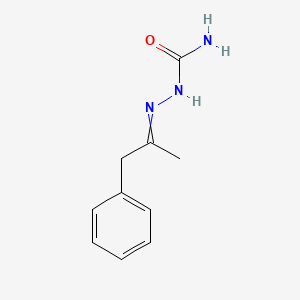
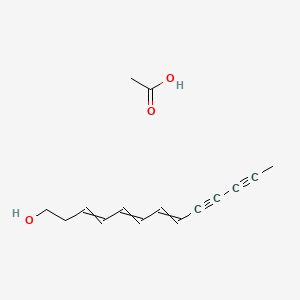
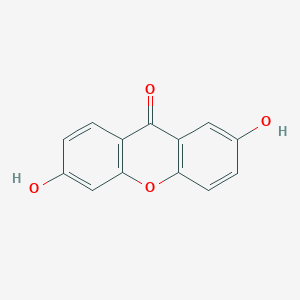

![Naphtho[2,3-g]quinoline](/img/structure/B14746669.png)


![4-(2-chloro-4-methoxy-5-methylphenyl)-N-[(1A)-2-cyclopropyl-1-(3-fluoro-4-methylphenyl)ethyl]-5-methyl-N-(2-propyn-1-yl)-2-thiazolamine](/img/structure/B14746690.png)
amino}methyl)biphenyl-2-ol](/img/structure/B14746698.png)

